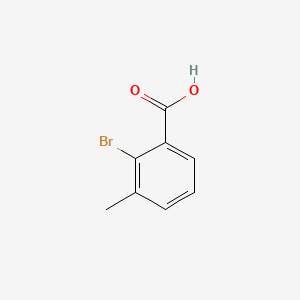

2-Bromo-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRTWJCYIWGKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370813 | |

| Record name | 2-Bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-39-1 | |

| Record name | 2-Bromo-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Properties, Synthesis, and Applications

This compound (CAS No. 53663-39-1), also known as 2-Bromo-m-toluic acid, is a substituted aromatic carboxylic acid that has emerged as a pivotal intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its unique structural arrangement, featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring, provides a versatile platform for a wide array of chemical transformations. The strategic placement of the bromine atom at the 2-position and the methyl group at the 3-position imparts specific reactivity, making it an invaluable precursor for constructing complex molecular architectures.[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core properties, validated synthesis protocols, key chemical reactions, and primary applications of this compound. It emphasizes the rationale behind experimental procedures and offers insights grounded in established chemical principles.

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound typically appears as a white, light yellow, or tan crystalline powder.[1][3] Its stability under standard laboratory conditions and moderate solubility in organic solvents contribute to its utility in various reaction setups.[1]

Core Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 53663-39-1 | [1][4][5] |

| Molecular Formula | C₈H₇BrO₂ | [1][4] |

| Molecular Weight | 215.04 g/mol | [1][5] |

| Melting Point | 134-138 °C | [1][3][5][6] |

| Appearance | Light yellow to tan crystalline powder | [1] |

| Purity | ≥97-98% | [1][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Bromo-m-toluic acid | [1] |

| InChI Key | LSRTWJCYIWGKCQ-UHFFFAOYSA-N | [5] |

Spectroscopic Profile

Analytical characterization is crucial for confirming the identity and purity of this compound.

-

¹H-NMR (CDCl₃): Key proton signals are observed at δ (ppm): 2.49 (3H, s, -CH₃), 7.29 (1H, t, J=7.6Hz, Ar-H), 7.42 (1H, d, J=7.2Hz, Ar-H), 7.70 (1H, t, J=3.9Hz, Ar-H).[3]

-

Infrared (IR) Spectroscopy: Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Br stretches in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

PART 2: Synthesis Protocols and Mechanistic Insights

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two field-proven methods are detailed below.

Method 1: Synthesis from p-Nitrotoluene via the von Richter Reaction

This classic, multi-step synthesis is well-documented in the literature and provides a reliable pathway to the target compound.[9] The process involves the initial bromination of p-nitrotoluene followed by a von Richter reaction, where a nitro group is displaced by a cyanide ion, which is subsequently hydrolyzed and rearranged to form the carboxylic acid.

Caption: Synthesis workflow for this compound from p-nitrotoluene.

Detailed Step-by-Step Protocol (Adapted from Organic Syntheses[9]):

-

Step A: Preparation of 2-Bromo-4-nitrotoluene

-

Setup: Equip a 200-mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a trap for HBr, and a separatory funnel.

-

Charging Flask: Add 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder to the flask.

-

Expertise & Experience: Iron powder acts as a Lewis acid catalyst, polarizing the Br-Br bond and facilitating electrophilic aromatic substitution.

-

-

Reaction: Heat the mixture to 75–80 °C using a water bath. Begin vigorous stirring and add 30.5 mL (0.59 mole) of bromine dropwise over 30 minutes.

-

Heating: Maintain the temperature at 75–80 °C with continued stirring for an additional 1.5 hours after the bromine addition is complete.

-

Workup: Pour the warm reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring to neutralize acidic byproducts. The crude solid product will precipitate.

-

Purification: The crude solid is purified through a series of washes with glacial acetic acid and dilute aqueous solutions to remove unreacted starting material and isomers. The resulting moist 2-bromo-4-nitrotoluene can be used directly in the next step. Expected yield is 86–90%.[9]

-

-

Step B: Synthesis of this compound

-

Safety: This procedure must be performed in a well-ventilated fume hood as poisonous hydrogen cyanide (HCN) gas is evolved.

-

Setup: In a 5-L round-bottomed flask equipped with a reflux condenser, place 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, 850 mL of water, and the moist 2-bromo-4-nitrotoluene from Step A.

-

Trustworthiness: The use of a mixed solvent system (2-ethoxyethanol/water) is critical for dissolving both the organic substrate and the inorganic cyanide salt, enabling the reaction to proceed efficiently.

-

-

Reaction: Heat the mixture to reflux for 16 hours.

-

Acidification: After cooling slightly, add 1.5 L of water to the dark-red solution and carefully acidify with concentrated hydrochloric acid. (Caution: HCN evolution) .

-

Isolation & Purification: The crude product precipitates as a tarry solid. Collect it by filtration, dry it, and pulverize it. Boil the dried solid under reflux with 500 mL of petroleum ether (b.p. 90–100°). Filter the hot mixture to remove insoluble impurities. Allow the filtrate to cool, whereupon the pure this compound crystallizes.

-

Final Product: Collect the white crystalline product by filtration. The expected yield is 7-13% based on the initial amount of p-nitrotoluene, with a melting point of 134–137 °C.[9]

-

Method 2: Synthesis from 2-Amino-3-methylbenzoic Acid via Sandmeyer Reaction

An alternative and often higher-yielding route involves a Sandmeyer reaction starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). This method is particularly useful for smaller-scale laboratory preparations.

Detailed Step-by-Step Protocol (Adapted from Patent Literature[3]):

-

Diazotization:

-

In a suitable vessel, mix 1.0 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50% hydrobromic acid, and 16 mL of water.

-

Cool the mixture in an ice bath.

-

Slowly add a chilled solution of 0.46 g of sodium nitrite in 3 mL of water, keeping the temperature below 5 °C.

-

Stir in the ice bath for 10 minutes to form the diazonium salt intermediate. Monitor the disappearance of the starting material by TLC.

-

Expertise & Experience: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. Acetic acid helps to maintain a suitable pH and solubility.

-

-

-

Sandmeyer Reaction:

-

To the cold diazonium salt solution, add 1.42 g of copper(I) bromide and 5 mL of water.

-

Heat the mixture to 50 °C for 3 hours. The copper(I) bromide catalyzes the replacement of the diazonium group with bromine.

-

-

Isolation:

-

Upon reaction completion, add water to the mixture to precipitate the product.

-

Collect the solid precipitate by filtration to yield the final product, this compound.

-

PART 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups. The bromine atom is an excellent leaving group for cross-coupling reactions, while the carboxylic acid can undergo standard transformations like esterification and amidation.

Key Reactions

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). This makes it a cornerstone for building more complex molecular scaffolds.[2]

-

Copper-Catalyzed Amination: The compound can be used to synthesize N-aryl anthranilic acid derivatives. For example, it reacts with aniline in a copper-catalyzed amination to form N-phenyl-3-methylanthranilic acid.[3] This class of compounds is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Copper-catalyzed amination using this compound.

Applications in Drug Development and Industry

-

Pharmaceutical Intermediate: It is a key building block for synthesizing various active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs.[1][2]

-

Agrochemicals: The molecule serves as a precursor for creating novel pesticides, herbicides, and other crop protection agents.[1][2]

-

Material Science: It finds use in the production of specialty polymers and resins, where its incorporation can enhance thermal stability and other material properties.[1][2]

PART 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[11][12]

-

Handling: Avoid breathing dust.[13] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Recommended storage temperature is between 0-8°C.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

References

-

Bunnett, J. F., & Rauhut, M. M. (1958). This compound. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735588, this compound. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 2-BROMO-3-METHYL-BENZOIC-ACID. SpectraBase. Retrieved from [Link]

-

Xingrui Industry Co., Limited. (2025). Key Intermediate: this compound in Chemical Synthesis. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 53663-39-1 [chemicalbook.com]

- 4. This compound | C8H7BrO2 | CID 2735588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 53663-39-1 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jk-sci.com [jk-sci.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbenzoic acid (CAS No. 53663-39-1), a pivotal intermediate in modern organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with an in-depth understanding of its core physicochemical properties, robust synthesis protocols, detailed spectroscopic characterization, and key reactive properties that underpin its utility. By synthesizing field-proven insights with established chemical principles, this guide aims to serve as an authoritative resource for leveraging this versatile building block in pharmaceutical, agrochemical, and material science applications.

Core Physicochemical Properties and Structure

This compound, also known as 2-Bromo-m-toluic acid, is a disubstituted benzoic acid derivative.[1] Its unique structural arrangement, featuring a bromine atom and a methyl group ortho and meta, respectively, to the carboxylic acid, imparts a specific reactivity profile that is highly valuable for targeted molecular construction. The compound typically appears as an off-white to light yellow or tan crystalline powder.[1][2]

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 53663-39-1 | [1][3] |

| Molecular Formula | C₈H₇BrO₂ | [1][4] |

| Molecular Weight | 215.04 g/mol | [4] |

| Melting Point | 135-138 °C | [1][2] |

| Appearance | Off-white to light yellow crystalline powder | [1][2] |

| SMILES | Cc1cccc(C(O)=O)c1Br | [3] |

| InChIKey | LSRTWJCYIWGKCQ-UHFFFAOYSA-N | [3][4] |

Chemical Structure:

Synthesis and Purification Methodologies

The synthesis of this compound can be approached from different precursors, each with distinct mechanistic pathways and experimental considerations. The choice of method often depends on the availability of starting materials, scalability, and safety constraints. Two authoritative, field-proven methods are detailed here.

Method A: Multi-step Synthesis from p-Nitrotoluene via Von-Richter Reaction

This classic, albeit lengthy, procedure leverages readily available starting materials and demonstrates several fundamental aromatic transformations.[5] The causality of this pathway is rooted in directing group effects and a named reaction of significant mechanistic interest. The overall workflow is outlined below.

Caption: Synthesis workflow from p-Nitrotoluene.

Protocol: Part 1 - Synthesis of 2-Bromo-4-nitrotoluene [5]

-

Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, reflux condenser (with a trap for HBr), and a separatory funnel.

-

Charge Reactor: Add 68.5 g (0.5 mol) of p-nitrotoluene and 1.0 g of iron powder to the flask.

-

Scientific Rationale: Iron powder acts as a Lewis acid catalyst, polarizing the bromine molecule (Br₂) to generate the electrophile required for aromatic substitution.

-

-

Initiate Reaction: Heat the mixture to 75-80°C using a water bath and begin vigorous stirring.

-

Bromine Addition: Add 30.5 mL (0.59 mol) of bromine dropwise over 30 minutes. The ortho-para directing methyl group and the meta-directing nitro group synergistically favor substitution at the position ortho to the methyl group.

-

Reaction Completion: Maintain the temperature at 75-80°C with continued stirring for an additional 1.5 hours after bromine addition is complete.

-

Workup: Pour the reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring. This step neutralizes acidic byproducts. The crude solid is then purified through a series of washes with glacial acetic acid and dilute aqueous solutions to remove unreacted starting materials and isomers.

-

Isolation: Collect the solid 2-bromo-4-nitrotoluene by filtration and wash thoroughly with water. The moist product can be used directly in the next step. Expected yield is 86-90%.[5]

Protocol: Part 2 - Synthesis of this compound [5]

-

Caution: This procedure generates poisonous hydrogen cyanide gas and must be performed in a certified chemical fume hood with excellent draft.

-

Setup: In a 5-L round-bottomed flask equipped with a reflux condenser, place 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, 850 mL of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

-

Reaction: Boil the mixture under reflux for 16 hours.

-

Mechanistic Insight (Von-Richter Reaction): This reaction involves the nucleophilic attack of cyanide on the aromatic ring, leading to the displacement of the nitro group and subsequent hydrolysis to form the carboxylic acid. The final position of the carboxyl group is ortho to the position of the displaced nitro group.

-

-

Acidification: To the hot solution, add 1.5 L of water and acidify with concentrated hydrochloric acid. (Caution: HCN evolution) .

-

Purification: The resulting tarry solid is collected and purified by recrystallization from petroleum ether (b.p. 90–100°) to yield the final product as a white solid. The expected yield is 7-8% based on the initial p-nitrotoluene.[5]

Method B: Sandmeyer-type Reaction from 2-Amino-3-methylbenzoic Acid

This route offers a more direct conversion and is often preferred if the amino-substituted precursor is available. It relies on the robust and predictable Sandmeyer reaction chemistry.[2]

Protocol: [2]

-

Diazotization: Mix 1.00 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50% hydrobromic acid, and 16 mL of water. Chill the mixture in an ice bath.

-

Nitrite Addition: Slowly add a solution of 0.46 g of sodium nitrite in 3 mL of water, keeping the mixture chilled. Stir in the ice bath for 10 minutes.

-

Scientific Rationale: The reaction of sodium nitrite with strong acid generates nitrous acid in situ. This reacts with the primary aromatic amine to form a diazonium salt (Ar-N₂⁺), which is an excellent leaving group.

-

-

Reaction Monitoring: Confirm the complete consumption of the starting amine using thin-layer chromatography.

-

Sandmeyer Reaction: To the diazonium salt solution, add 1.42 g of copper(I) bromide and 5 mL of water. Heat the mixture at 50°C for 3 hours.

-

Mechanistic Insight: The copper(I) catalyst facilitates the single-electron transfer (SET) mechanism, enabling the substitution of the diazonium group with a bromide ion.

-

-

Isolation: Upon completion, add water to the mixture and collect the precipitated product by filtration to yield this compound.[2]

Spectroscopic Analysis and Structural Elucidation

Structural confirmation is a self-validating pillar of synthesis. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides precise information about the electronic environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0-13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is solvent-dependent. |

| 7.70 | triplet (t) | 1H | Ar-H (C4-H) | This proton is coupled to the adjacent C5-H, and a smaller coupling to C6-H may result in a triplet-like appearance. |

| 7.42 | doublet (d) | 1H | Ar-H (C6-H) | This proton is ortho to the bromine atom and shows coupling primarily to the adjacent C5-H. |

| 7.29 | triplet (t) | 1H | Ar-H (C5-H) | This proton is coupled to two adjacent aromatic protons (C4-H and C6-H), resulting in a triplet. |

| 2.49 | singlet (s) | 3H | -CH₃ | The methyl protons are not coupled to any other protons and thus appear as a singlet. |

| (Data reported in CDCl₃)[2] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton. Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.

-

~170 ppm: Carboxylic acid carbon (-COOH).

-

~120-140 ppm: Six distinct signals for the aromatic carbons. The carbon attached to the bromine (C2) will be shifted upfield due to the heavy atom effect, while the carbon attached to the carboxylic acid (C1) and the methyl group (C3) will be deshielded.

-

~20 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1210-1320 | C-O stretch | Carboxylic Acid |

| 550-750 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A key diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity at m/z = 214 and m/z = 216.

-

Key Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 197/199) and the loss of the entire carboxyl group (-COOH, m/z 169/171).

Caption: Predicted ESI-MS fragmentation pathway.

Chemical Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate primarily due to the reactivity of its bromine and carboxylic acid functionalities.[1] This dual reactivity allows for orthogonal chemical modifications.

Caption: Key reaction pathways for this compound.

-

Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, especially anti-inflammatory and analgesic drugs.[1] For example, it can be used to synthesize N-phenyl-3-methylanthranilic acid via a copper-catalyzed amination reaction with aniline.[2]

-

Cross-Coupling Reactions: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of C-C and C-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Material Science: The structural motif of this compound can be incorporated into specialty polymers and resins to enhance properties like thermal stability and durability.[1]

-

Agrochemicals: It serves as an intermediate in the development of novel pesticides and herbicides.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Bunnett, J. F., & Rauhut, M. M. (1958). This compound. Organic Syntheses, 38, 11. ([Link])

-

Molbase. (2025). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735588, this compound. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 2-BROMO-3-METHYL-BENZOIC-ACID. SpectraBase. Retrieved from [Link]

-

LookChem. (2025). Key Intermediate: this compound in Chemical Synthesis. Retrieved from [Link]

Sources

2-Bromo-3-methylbenzoic acid CAS number 53663-39-1

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid (CAS No. 53663-39-1)

Abstract

This compound, with CAS number 53663-39-1, is a substituted aromatic carboxylic acid of significant interest in modern organic synthesis. Its unique trifunctional molecular architecture—featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring—renders it a highly versatile building block. The strategic placement of the bromine atom ortho to the carboxylic acid and meta to the methyl group allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, characteristic reactivity in pivotal cross-coupling reactions, and its applications in pharmaceutical and material sciences. Detailed experimental procedures and analytical characterization data are included to support researchers in its practical application.

Physicochemical and Spectroscopic Profile

This compound is typically supplied as an off-white or light-yellow to tan crystalline powder.[1][2] Its stability under standard laboratory conditions and moderate solubility in common organic solvents contribute to its utility in a variety of reaction setups.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53663-39-1 | [2][3][4] |

| Molecular Formula | C₈H₇BrO₂ | [2][4] |

| Molecular Weight | 215.04 g/mol | [3][4] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | 2-Bromo-m-toluic acid, 3-Methyl-2-bromobenzoic acid | [2][4][5] |

| Appearance | Off-white to light yellow/tan crystalline powder | [1][2] |

| Melting Point | 135-138 °C | [1][2][3] |

| Purity | ≥97-98% (by GC) | [2][3] |

| Storage Conditions | Store at 0-8°C, keep container well-closed | [2] |

Spectroscopic Data

Definitive structural confirmation is critical. The following data serves as a reference for the analytical characterization of this compound.

Table 2: Key Analytical Characterization Data

| Technique | Data | Interpretation |

| ¹H NMR | δ (ppm): 2.49 (3H, s), 7.29 (1H, t, J=7.6Hz), 7.42 (1H, d, J=7.2Hz), 7.70 (1H, d, J=7.6Hz), ~11-13 (1H, br s) | Methyl protons (s at 2.49 ppm). Three distinct aromatic protons. A broad singlet for the carboxylic acid proton.[1] |

| ¹³C NMR | Expected peaks ~170 (C=O), ~140 (C-CH₃), ~134 (C-H), ~132 (C-H), ~128 (C-H), ~126 (C-COOH), ~124 (C-Br), ~20 (CH₃) | Characteristic shifts for the carboxylic acid, aromatic carbons (including quaternary), and the methyl group.[7][8] |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~700-800 cm⁻¹ (C-Br stretch) | Confirms the presence of the carboxylic acid dimer hydrogen bonding, carbonyl group, aromatic ring, and carbon-bromine bond.[7][9] |

| Mass Spectrometry | M⁺ and M+2 peaks in ~1:1 ratio | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. |

Synthesis and Purification Methodologies

The synthesis of this compound can be approached through several validated routes. The choice of method often depends on the availability of starting materials and the desired scale.

Synthesis via Von-Richter Reaction from p-Nitrotoluene

This established multi-step synthesis is documented in Organic Syntheses, highlighting its reliability.[10] It proceeds via the bromination of p-nitrotoluene, followed by a Von-Richter reaction where a cyanide ion displaces the nitro group and subsequent hydrolysis yields the desired carboxylic acid.

Caption: Synthesis pathway from p-Nitrotoluene.

Step-by-Step Protocol: [10]

Part A: Preparation of 2-Bromo-4-nitrotoluene

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and separatory funnel, combine 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

-

Heat the mixture to 75–80 °C using a water bath and begin vigorous stirring.

-

Add 30.5 ml (0.59 mole) of bromine dropwise over 30 minutes, maintaining the temperature.

-

After addition is complete, continue stirring at 75–80 °C for an additional 1.5 hours.

-

Pour the hot reaction mixture into 750 ml of ice-cold 10% sodium hydroxide solution with stirring.

-

Decant the supernatant. Wash the solid residue by melting with 250 ml of glacial acetic acid, cooling, and decanting. Repeat with 500 ml of 10% acetic acid and then 500 ml of 1% sodium hydroxide solution.

-

Collect the solid 2-bromo-4-nitrotoluene on a Büchner funnel and wash thoroughly with water. The moist product can be used directly in the next step.

Part B: Synthesis of this compound

-

Caution: This procedure evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood.

-

In a 5-liter round-bottomed flask, place 90 g of potassium cyanide, 900 ml of 2-ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

-

Attach a reflux condenser and boil the mixture for 16 hours.

-

To the hot, dark-red solution, add 1.5 L of water and acidify with concentrated hydrochloric acid (Caution! HCN evolution).

-

The resulting tarry solid is collected by filtration, washed with 50 ml of water, and dried.

-

Pulverize the dried solid and boil under reflux for 3 hours with 500 ml of petroleum ether (b.p. 90–100°).

-

Filter the hot mixture to remove insoluble materials.

-

Allow the filtrate to cool to room temperature. The product, this compound, will crystallize.

-

Collect the white, crystalline product by filtration. The typical yield is 7-8% based on the starting p-nitrotoluene, with a melting point of 134–136 °C.

Synthesis via Sandmeyer Reaction from 2-Amino-3-methylbenzoic Acid

An alternative and often more direct route involves the diazotization of 2-amino-3-methylbenzoic acid followed by a Sandmeyer-type reaction with a bromide source.[1]

Step-by-Step Protocol: [1]

-

Mix 1.00 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50% hydrobromic acid, and 16 mL of water.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 0.46 g of sodium nitrite in 3 mL of ice-cold water, keeping the temperature below 5 °C.

-

Stir the mixture in the ice bath for 10 minutes, monitoring the disappearance of the starting material by TLC.

-

To this diazonium salt solution, add 1.42 g of copper(I) bromide and 5 mL of water.

-

Heat the reaction mixture at 50 °C for 3 hours.

-

Upon completion, add water to the mixture and collect the resulting precipitate by filtration to yield this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug discovery and material science stems from its capacity to undergo a variety of high-yield transformations, particularly palladium-catalyzed cross-coupling reactions.[2]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl amine bonds.[11][12] this compound is an excellent substrate for this reaction, allowing for the synthesis of N-aryl anthranilic acid derivatives, which are common scaffolds in anti-inflammatory drugs.[1][2]

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[13]

Caption: Catalytic cycle for Buchwald-Hartwig Amination.

Representative Protocol: Synthesis of N-phenyl-3-methylanthranilic acid [1]

-

To a reaction vessel, add this compound, 1.1 equivalents of aniline, a palladium catalyst (e.g., 2 mol% Pd(OAc)₂ with a suitable phosphine ligand like XPhos), and 2.0 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous acid to remove excess aniline and base.

-

The organic layer is then dried, concentrated, and the product is purified by crystallization or column chromatography.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for creating complex molecular skeletons found in natural products, pharmaceuticals, and organic materials.[16][17] The reaction is co-catalyzed by palladium and copper(I) salts.[14]

Caption: Catalytic cycles for Sonogashira Coupling.

Representative Protocol:

-

Combine this compound, 1.2 equivalents of a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., 2 mol% Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., 5 mol% CuI) in a flask.

-

Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., 3 equivalents of triethylamine or diisopropylamine).

-

Degas the mixture and place it under an inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up involves filtering off the amine hydrobromide salt, concentrating the filtrate, and purifying the residue by column chromatography.

Other Applications

-

Pharmaceutical Development: This compound serves as a key intermediate in synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Its structure is a precursor for molecules designed to inhibit specific biological targets.

-

Material Science: It is used in the production of specialty polymers and resins, where its incorporation can enhance thermal stability and durability.[2]

-

Agrochemicals: It is a building block for creating new pesticides, herbicides, and plant growth regulators.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][6] |

Handling and PPE:

-

Use in a well-ventilated area or under a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

-

Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.[19]

-

Wash hands thoroughly after handling.[20]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Recommended storage temperature is between 0-8 °C.[2]

-

Keep away from strong oxidizing agents and strong bases.[18]

References

-

Bunnett, J. F., & Rauhut, M. M. (1958). This compound. Organic Syntheses, 38, 11. [Link]

-

SpectraBase. (n.d.). 2-BROMO-3-METHYL-BENZOIC-ACID. Retrieved from [Link]

-

LookChem. (2025). Key Intermediate: this compound in Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

J&K Scientific. (2019). This compound, 98%. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 399-407. [Link]

-

ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Retrieved from [Link]

Sources

- 1. This compound | 53663-39-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-溴-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. chemscene.com [chemscene.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | C8H7BrO2 | CID 2735588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Bromobenzoic acid(88-65-3) IR Spectrum [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Properties, Synthesis, and Applications

Foreword: The Utility of a Substituted Aromatic Carboxylic Acid

In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement of functional groups on aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-3-methylbenzoic acid (CAS No. 53663-39-1) emerges as a valuable and versatile building block. Its unique trifecta of a carboxylic acid handle, a sterically influential methyl group, and a reactive bromine atom makes it a coveted intermediate for constructing complex molecular architectures. This guide provides an in-depth examination of its core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound presents as a white to light yellow or tan crystalline powder.[1][2] Its structural arrangement—with bromine and methyl groups ortho and meta to the carboxylic acid, respectively—governs its reactivity, solubility, and spectroscopic characteristics. The electron-withdrawing nature of the bromine and carboxyl groups, combined with the electron-donating methyl group, creates a nuanced electronic profile on the aromatic ring.

Table 1.1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 53663-39-1 | [2][3] |

| Molecular Formula | C₈H₇BrO₂ | [2][3] |

| Molecular Weight | 215.04 g/mol | [3][4] |

| Appearance | White to light yellow/tan crystalline powder | [1][2][5] |

| Melting Point | 135-138 °C | [4][5] |

| Solubility | Demonstrates good solubility in polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), as well as alcohols like methanol.[6] | |

| pKa | While a precise experimental value is not readily available in public databases, it is listed within the IUPAC Dissociation Constant Dataset.[3] Its acidity is expected to be comparable to other substituted bromobenzoic acids. |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides an unambiguous fingerprint for this compound, confirming its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly informative. A ¹H-NMR spectrum recorded in CDCl₃ shows a characteristic singlet for the methyl protons at approximately 2.49 ppm.[5] The aromatic region displays three distinct signals: a triplet at ~7.29 ppm (J=7.6Hz), a doublet at ~7.42 ppm (J=7.2Hz), and another triplet-like signal at ~7.70 ppm, corresponding to the three protons on the benzene ring.[5] The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, though this signal can be exchangeable and may not always be observed.

-

¹³C NMR: The carbon NMR spectrum provides complementary data.[7][8] One can expect to find eight distinct signals: one for the methyl carbon (~20-25 ppm), one for the carboxylic carbon (~170 ppm), and six for the aromatic carbons, including two quaternary carbons (one bonded to bromine and one to the carboxyl group) and three methine carbons, typically in the 120-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group. Based on data from structurally similar compounds like 2-bromobenzoic acid, the following key peaks are expected[9][10][11]:

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹.

-

C-O Stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.

-

Aromatic C=C Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will reveal key fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed as a doublet of nearly equal intensity at m/z 214 and 216, which is the hallmark of a molecule containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[12]

-

Key Fragments: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[13][14]

Synthesis and Chemical Reactivity

This compound is not a naturally occurring compound and must be prepared synthetically. Its utility stems from the reactivity of its functional groups, which allows it to serve as a scaffold for building more complex molecules.

Established Synthetic Routes

Two primary synthetic pathways are well-documented for this compound.

Route 1: From p-Nitrotoluene via the von Richter Reaction A classic, multi-step synthesis is detailed in Organic Syntheses, which provides a robust and scalable method.[15] The process begins with the bromination of p-nitrotoluene to form 2-bromo-4-nitrotoluene. This intermediate then undergoes a von Richter reaction, where treatment with potassium cyanide results in the displacement of the nitro group and subsequent hydrolysis to yield the target this compound.[15]

The causality behind this pathway is noteworthy. The initial bromination is directed ortho to the activating methyl group and meta to the deactivating nitro group. The subsequent cyanide-induced rearrangement and hydrolysis is a classic named reaction that, while sometimes low-yielding, provides a direct route to the desired substitution pattern.[15]

Caption: Synthesis of this compound via the von Richter reaction.

Route 2: From 2-Amino-3-methylbenzoic Acid An alternative approach involves a Sandmeyer-type reaction starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[5] The amino group is first converted to a diazonium salt using sodium nitrite and a strong acid (like HBr). This diazonium intermediate is then treated with a copper(I) bromide catalyst to install the bromine atom, yielding the final product.[5] This method is often preferred for its cleaner reaction profile and potentially higher yields compared to the von Richter pathway.

Key Chemical Transformations

The true value of this compound lies in its capacity to undergo further chemical transformations, particularly those involving the C-Br bond.

A. Copper-Catalyzed Amination (Ullmann Condensation) The compound is an excellent substrate for copper-catalyzed N-arylation reactions. It can be coupled with various aliphatic or aromatic amines to form N-substituted 3-methylanthranilic acids.[1][16] These products are valuable precursors for pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs). The reaction is typically catalyzed by a mixture of copper powder and copper(I) oxide in a high-boiling solvent like 2-ethoxyethanol.[1][17] A key advantage of this method is its chemoselectivity; the reaction proceeds without the need to protect the carboxylic acid group.[16][18]

B. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) The C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[19][20] By reacting this compound with an organoboron species (a boronic acid or ester) in the presence of a palladium catalyst and a base, a new carbon-carbon bond can be formed.[21][22] This reaction is exceptionally powerful for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

Experimental Protocols

Scientific integrity requires reproducible and self-validating methodologies. The following protocols are based on established and verified procedures.

Protocol: Synthesis via the von Richter Reaction

This protocol is adapted from the procedure published in Organic Syntheses, Vol. 38, p. 11.[15]

CAUTION: This procedure involves bromine, which is highly corrosive and toxic, and generates hydrogen cyanide, a potent poison. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 1: Synthesis of 2-Bromo-4-nitrotoluene

-

To a 200-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser (with a trap for HBr), and a separatory funnel, add 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

-

Heat the mixture to 75–80 °C using a water bath.

-

With vigorous stirring, add 30.5 mL (0.59 mole) of bromine dropwise from the separatory funnel over 30 minutes.

-

After the addition is complete, maintain the temperature and stirring for an additional 1.5 hours.

-

Pour the hot reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring.

-

Allow the solid to settle, decant the supernatant, and purify the crude solid by a series of melt-washes with glacial acetic acid, 10% acetic acid, and 1% sodium hydroxide solution as detailed in the original literature.[15]

-

Collect the solid 2-bromo-4-nitrotoluene by filtration and wash thoroughly with water. The moist product can be used directly in the next step.

Step 2: Synthesis of this compound

-

In a 5-L round-bottomed flask within the fume hood, place 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, 850 mL of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

-

Attach a reflux condenser and boil the mixture for 16 hours using an electric heating mantle.

-

To the hot, dark-red solution, add 1.5 L of water.

-

CAUTION: Hydrogen cyanide is evolved. Carefully acidify the mixture with concentrated hydrochloric acid.

-

Cool the mixture and collect the precipitated tarry solid by filtration.

-

Purify the crude product by pulverizing the dried solid and refluxing it with 500 mL of petroleum ether (b.p. 90–100 °C) for 3 hours.

-

Filter the hot mixture to remove insoluble tars.

-

Allow the filtrate to cool to room temperature. The product, this compound, will crystallize and can be collected by filtration as a white solid.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.

-

Data Acquisition: Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

-

Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) and typically involves proton decoupling.

-

Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Safe Handling and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some suppliers recommend storage at refrigerated temperatures (0-8 °C).[2] Keep away from strong oxidizing agents.

Conclusion

This compound is a synthetically valuable building block whose utility is derived from the interplay of its three functional groups. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective use in research and development. The established protocols for its synthesis and the potential for its conversion into more complex structures through modern catalytic methods underscore its importance for professionals in organic synthesis, materials science, and drug discovery.

References

- Bunnett, J. F., & Rauhut, M. M. (1958). This compound. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011

- SpectraBase. (n.d.). 2-BROMO-3-METHYL-BENZOIC-ACID.

- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270–3273.

- Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).

- W. Robien, Inst. of Org. Chem., Univ. of Vienna. (n.d.). 2-BROMO-3-METHYL-BENZOIC-ACID - Optional[13C NMR] - Chemical Shifts.

- BenchChem. (n.d.). Buy this compound | 53663-39-1.

- PubChem. (n.d.). This compound.

- ResearchGate. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.

- NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.

- Wolf, C., et al. (2006). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PMC.

- Wikipedia. (n.d.). Suzuki reaction.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents.

- BenchChem. (n.d.). Spectroscopic Data for 2-Bromo-3-nitrobenzoic Acid: A Technical Guide.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Martinez, A., et al. (2023). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. PMC.

- TMP Chem. (2016, September 15).

- NIST. (n.d.). 2-Bromo-5-methylbenzoic acid.

- NIST. (n.d.). Benzoic acid, 2-bromo-.

- ChemicalBook. (n.d.). 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound 97%.

- BenchChem. (n.d.). Decoding the Fragmentation Fingerprint: A Mass Spectrometry Guide to 6-Bromo-3-methoxy-2-methylbenzoic Acid.

- SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). This compound | 53663-39-1.

- Chem-Impex. (n.d.). This compound.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- J&K Scientific. (n.d.). This compound, 98% | 53663-39-1.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.

- NIST. (n.d.). Benzoic acid, 2-bromo- IR Spectrum.

- ChemicalBook. (n.d.). 2-Bromobenzoic acid(88-65-3) IR Spectrum.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Organic Syntheses. (n.d.). This compound.

Sources

- 1. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H7BrO2 | CID 2735588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 53663-39-1 [chemicalbook.com]

- 6. Buy this compound | 53663-39-1 [smolecule.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 10. 2-Bromobenzoic acid(88-65-3) IR Spectrum [chemicalbook.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

- 17. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Suzuki Coupling [organic-chemistry.org]

2-Bromo-3-methylbenzoic acid molecular weight

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid: Core Properties, Synthesis, and Applications

Abstract

This compound (CAS No: 53663-39-1) is a highly versatile substituted aromatic carboxylic acid that serves as a critical intermediate in the fields of organic synthesis, pharmaceutical development, and materials science. Its unique structural arrangement, featuring a bromine atom and a methyl group ortho and meta to the carboxylic acid respectively, provides a reactive scaffold for a wide array of chemical transformations. This guide offers a comprehensive technical overview of its core physicochemical properties, including its definitive molecular weight, detailed spectroscopic data for characterization, established synthesis protocols with mechanistic insights, and its significant applications in modern research and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable chemical building block.

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. These data points are critical for reaction stoichiometry, analytical characterization, and safety assessments.

The molecular weight of this compound is a key identifier, calculated from its molecular formula, C₈H₇BrO₂. This formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two oxygen atoms.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 215.05 g/mol ; 215.04 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |

| CAS Number | 53663-39-1 | [1][2][5] |

| Appearance | White to light yellow/tan crystalline powder | [1][2][5] |

| Melting Point | 135-138 °C | [1][5][6] |

| Purity (Typical) | ≥97-98% (GC) | [1][2][4] |

| Common Synonyms | 2-Bromo-m-toluic acid | [1][3][5] |

The precise arrangement of the functional groups on the benzene ring dictates the compound's reactivity. The electron-withdrawing nature of both the bromine atom and the carboxylic acid group, combined with the electron-donating methyl group, creates a unique electronic environment that influences its role in various reactions.

Caption: Chemical Structure of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount before its use in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. The proton (¹H) NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms.

Expert Insight: The ¹H NMR spectrum is a crucial self-validating check. The presence of three distinct aromatic proton signals, along with a singlet for the methyl group, immediately confirms the substitution pattern. Any deviation would indicate an isomeric impurity or residual starting material.

Table 2: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| ~7.70 | d | 1H | Aromatic (Ha) | [5] |

| ~7.42 | d | 1H | Aromatic (Hb) | [5] |

| ~7.29 | t | 1H | Aromatic (Hc) | [5] |

| ~2.49 | s | 3H | Methyl (-CH₃) | [5] |

| (Solvent: CDCl₃) |

Causality in Analysis:

-

¹H NMR: Confirms the specific isomer and relative positions of the substituents. The coupling patterns (doublets and triplets) of the aromatic protons are dictated by their neighboring protons, providing a fingerprint of the 1,2,3-substitution pattern.

-

¹³C NMR: Provides the number of unique carbon environments, complementing the ¹H NMR data for unambiguous structural confirmation.[7]

-

Mass Spectrometry (MS): Confirms the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. A broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ indicates the C=O carbonyl stretch.

Synthesis Methodology: The Von-Richter Reaction Pathway

While several synthetic routes exist, a well-documented and reliable method proceeds from p-nitrotoluene via a bromination followed by a Von-Richter reaction.[8] This pathway is instructive as it involves fundamental aromatic substitution and rearrangement reactions.

Caption: Key stages in the synthesis from p-nitrotoluene.

Experimental Protocol: Synthesis via Bromination and Von-Richter Reaction

This protocol is adapted from the authoritative procedure published in Organic Syntheses.[8]

Part A: 2-Bromo-4-nitrotoluene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine p-nitrotoluene (0.5 mole) and iron powder (1.0 g). Heat the mixture to 75-80°C.

-

Causality: Iron powder acts as a Lewis acid catalyst, polarizing the bromine molecule (Br₂) to generate the electrophile required for electrophilic aromatic substitution.

-

-

Bromination: With vigorous stirring, add bromine (0.59 mole) dropwise over 30 minutes, maintaining the temperature at 75-80°C. Continue stirring for an additional 1.5 hours after addition is complete.

-

Workup and Purification: Pour the hot reaction mixture into an ice-cold 10% sodium hydroxide solution. The solid product is then isolated and purified by recrystallization from acetic acid to yield 2-bromo-4-nitrotoluene.

Part B: this compound (Von-Richter Reaction)

Caution: This procedure evolves poisonous hydrogen cyanide gas and must be performed in a certified chemical fume hood.

-

Reaction Setup: In a large round-bottomed flask, combine the moist 2-bromo-4-nitrotoluene from Part A with potassium cyanide (90 g), 2-ethoxyethanol (900 ml), and water (850 ml).

-

Reaction: Heat the mixture to reflux and maintain for 16 hours.

-

Mechanistic Insight: This is the core of the Von-Richter reaction. The cyanide ion (CN⁻) acts as a nucleophile, attacking the aromatic ring and displacing the nitro group. A subsequent intramolecular rearrangement and hydrolysis of the nitrile group leads to the formation of the carboxylic acid at the position formerly occupied by the nitro group, with the bromine atom remaining in place.

-

-

Acidification and Isolation: After cooling, add 1.5 L of water to the dark red solution and carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.

-

Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation.

-

-

Purification: Collect the solid product by filtration. Further purification is achieved by boiling the crude solid in petroleum ether and filtering the hot mixture. The desired this compound crystallizes from the filtrate upon cooling.

Key Applications in Research and Drug Development

The utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom is a handle for cross-coupling reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives.

Caption: Versatility as an intermediate in diverse fields.

-

Pharmaceutical Synthesis: This compound is a key building block for creating more complex active pharmaceutical ingredients (APIs).[1] The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), which are cornerstone methods for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in modern drug molecules. For example, it may be used to synthesize N-phenyl-3-methylanthranilic acid, a scaffold found in some anti-inflammatory drugs.[5]

-

Agrochemical Development: The structural motifs derived from this acid are used to develop novel herbicides, pesticides, and plant growth regulators.[1] The ability to systematically modify the molecule allows for the fine-tuning of biological activity and environmental profiles.

-

Materials Science: It serves as a monomer or modifier in the synthesis of specialty polymers and resins.[1] Incorporating this brominated aromatic structure can enhance properties such as thermal stability, flame retardancy, and durability.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 3: GHS Hazard Information

| Hazard Statement | Description | GHS Pictogram | Source |

| H315 | Causes skin irritation | Warning | [9] |

| H319 | Causes serious eye irritation | Warning | [9] |

| H335 | May cause respiratory irritation | Warning | [9] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[6][10]

-

Ventilation: Use only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[10][11]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Some suppliers recommend refrigerated storage (0-8°C) to ensure long-term stability.[1]

Conclusion

This compound, with a molecular weight of approximately 215.05 g/mol , is far more than a simple chemical. It is a strategic and enabling tool for chemical innovation. Its well-defined properties, reliable synthetic routes, and versatile reactivity make it an indispensable intermediate for professionals in drug discovery, agrochemical research, and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is the foundation for leveraging its full potential in developing next-generation molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound 97 53663-39-1 [sigmaaldrich.com]

- 5. This compound | 53663-39-1 [chemicalbook.com]

- 6. 2-ブロモ-3-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C8H7BrO2 | CID 2735588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Technical Guide to the Physicochemical Characterization of 2-Bromo-3-methylbenzoic Acid: A Focus on Melting Point Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth examination of 2-Bromo-3-methylbenzoic acid, with a primary focus on the precise determination of its melting point. This physical constant is not merely a number; it is a critical indicator of material identity and purity, fundamental to ensuring reproducibility in research and quality control in drug development. This document moves beyond simple data reporting to explain the causality behind the methodology, ensuring that the described protocols are robust and self-validating.

Core Properties of this compound

This compound, also known as 2-Bromo-m-toluic acid, is a valuable substituted benzoic acid derivative.[1] Its structure lends itself to a variety of organic transformations, making it a key intermediate in the synthesis of more complex molecules, including N-phenyl-3-methylanthranilic acid via copper-catalyzed amination.[2] Given its role as a building block, verifying the purity of the starting material is paramount, and melting point analysis is the first and most accessible line of defense against impurities.

The compound typically appears as an off-white, light yellow, or tan crystalline powder.[1][2] Its molecular and physical characteristics are summarized below.

Summary of Physicochemical Data

For clarity and comparative purposes, the key identifiers and the range of reported melting points from various reputable suppliers and databases are consolidated in the table below. The slight variation in reported ranges underscores the importance of standardized, in-house verification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 2-Bromo-m-toluic acid | Chem-Impex[1] |

| CAS Number | 53663-39-1 | Sigma-Aldrich, ChemicalBook[2][4] |

| Molecular Formula | C₈H₇BrO₂ | Chem-Impex, J&K Scientific[1][5] |

| Molecular Weight | 215.04 g/mol | Sigma-Aldrich, J&K Scientific[4][5] |

| Appearance | Light yellow to tan crystalline powder | Chem-Impex[1] |

| Melting Point | 135-138 °C | Sigma-Aldrich, Chem-Impex[1][4][5] |

| Melting Point | 134-136 °C | WorldOfChemicals, Organic Syntheses[6][7] |

The Scientific Principle: Melting Point as an Index of Purity

The melting point of a pure crystalline solid is a sharp, reproducible physical constant where the solid and liquid phases are in equilibrium.[8] However, the presence of even small amounts of soluble impurities disrupts the crystal lattice, typically resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range (>2 °C).[9] This occurs because the impurity introduces defects, which lower the energy required to break the lattice structure. Understanding this principle is crucial for interpreting experimental results correctly. An observed melting range that is low or broad is a definitive indicator of an impure sample.

Definitive Protocol for Melting Point Determination

This protocol is designed as a self-validating system for determining the melting point of this compound with high accuracy and precision.

Safety and Handling

Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS). This compound is associated with the following GHS hazard statements:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Mandatory Precautions:

-

All handling of the solid compound should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is required.

-

Avoid inhalation of dust and contact with skin and eyes.

Essential Apparatus and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

-

Melting point capillary tubes (one end sealed)

-

Thermometer (calibrated) or integrated digital thermometer

-

This compound sample

-

Mortar and pestle or spatula for sample crushing

-

Melting point standard for calibration (e.g., Benzoic acid, m.p. 121-123 °C)[10]

-

Watch glass

Sample Preparation: The Foundation of Accuracy

The quality of the sample preparation directly impacts the final result. The goal is to obtain a finely powdered, completely dry, and densely packed sample.

-

Purification (As Required): If the sample is suspected to be impure (e.g., from a crude synthesis reaction), it must be purified. A proven method is recrystallization from petroleum ether (b.p. 90–100°C), which yields the compound as a white solid.[7] Ensure the recrystallized product is thoroughly dried under vacuum to remove all residual solvent, as solvent can act as an impurity.

-

Sample Pulverization: Place a small amount of the dry, crystalline this compound on a clean watch glass. Use a spatula or mortar and pestle to gently crush the solid into a fine, uniform powder. This is critical for efficient and even heat transfer within the capillary.

-

Capillary Loading: Invert a capillary tube and press the open end into the powder multiple times. Tap the sealed end of the tube gently on the benchtop to compact the powder.[9] The final packed sample height should be 2-3 mm. A densely packed sample prevents air pockets and ensures a sharp, observable melt.

Experimental Workflow: A Two-Stage Measurement

A two-stage approach prevents overshooting the melting point and provides the most accurate data.

Stage 1: Rapid Range Finding

-

Place the loaded capillary into the melting point apparatus.

-

Set a fast ramp rate (e.g., 5-10 °C per minute).[9]

-

Observe the sample and record the approximate temperature range at which melting occurs. This provides a target for the more precise measurement. Do not use this value as the final result.

Stage 2: Precise Determination

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point found in Stage 1.[9]

-

Insert a freshly prepared capillary tube with the sample. Never re-melt a sample, as thermal decomposition can occur.

-

Set a slow, precise ramp rate of 1-2 °C per minute. This slow rate ensures the sample and thermometer are in thermal equilibrium, which is the cornerstone of an accurate measurement.

-

Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears in the sample.

-

T₂: The temperature at which the last solid crystal completely liquefies.

-

-

The official melting point is reported as the range T₁ – T₂ .

Protocol Validation: The Mixed Melting Point Technique

To authoritatively confirm the identity of the substance, the mixed melting point technique is employed. This is a classic, powerful method for distinguishing between two different compounds that may have coincidentally similar melting points.[8]

-

Obtain an authentic, certified sample of this compound.

-

On a watch glass, thoroughly mix a small amount of your experimental sample with an equal portion of the authentic sample.

-

Determine the melting point of this mixture using the precise determination protocol (Stage 2).

-

Interpreting the Result:

-

No Depression: If the mixture melts at the same sharp range as your original sample, the identity is confirmed.

-

Depression and Broadening: If the mixture melts at a lower temperature and over a broader range, your sample is not this compound; the authentic sample has acted as an impurity.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the robust characterization and identity confirmation of this compound, emphasizing the decision-making process based on experimental outcomes.

Caption: Workflow for accurate melting point determination and identity validation.

Conclusion

The melting point of this compound is consistently reported in the range of 134-138 °C .[1][4][6][7] An experimentally determined melting range that is sharp and falls within this window is a strong indicator of a pure sample. This guide provides the necessary theoretical background and a detailed, self-validating experimental protocol to empower researchers to determine this critical physical property with confidence. Adherence to proper sample preparation, a methodical two-stage measurement, and the use of a mixed melting point technique for identity confirmation constitute a robust system for ensuring the quality and reliability of this important chemical intermediate.

References

-